

Inter-laboratory comparison of Sofosbuvir impurity G analysis

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
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A Comparative Guide to the Analysis of Sofosbuvir Impurity G

This guide provides a comparative overview of analytical methodologies for the detection and quantification of **Sofosbuvir impurity G**, a diastereomer of the active pharmaceutical ingredient.[1] Given the absence of a formal inter-laboratory comparison study, this document synthesizes data from various single-laboratory validation studies to offer a comparative perspective on the performance of different analytical techniques. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Sofosbuvir.

Comparison of Analytical Methods

The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed for faster and more efficient separations. The following tables summarize the key parameters and performance characteristics of various published methods.

Table 1: Comparison of HPLC Method Parameters for Sofosbuvir and Impurity Analysis



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm[2]	Phenomenex Luna® LC C18, 150×4.6mm, 5µm	Agilent Zorbax SB C18, 4.6 x 250 mm, 5 μm[3]	Discovery C18, 4.6 x 250 mm, 5 μm[4]
Mobile Phase	0.1% Trifluoroacetic acid in Water:Acetonitril e (50:50 v/v)[2]	Acetonitrile:Meth anol:Water (50:30:20 v/v/v) [5]	9 mM Dipotassium hydrogen orthophosphate buffer (pH 4):Acetonitrile (60:40 v/v)[3]	0.01 N KH2PO4 buffer:Acetonitril e (60:40 v/v)[4]
Flow Rate	1.0 mL/min	1.0 mL/min[5]	1.0 mL/min[3]	1.0 mL/min[4]
Detection Wavelength	260 nm[2]	260 nm[5]	265 nm[3]	260 nm[4]
Retention Time (Sofosbuvir)	3.674 min[2]	2.1 min[5]	7.3 min[3]	2.373 min[4]
Retention Time (Impurity)	5.704 min (Phosphoryl impurity)[2]	Not specified	Not specified	Not specified

Table 2: Comparison of HPLC Method Performance for Sofosbuvir and Impurity Analysis



Parameter	Method 1	Method 2	Method 3
Linearity Range (Sofosbuvir)	160-480 μg/mL[2]	4-24 μg/mL	100-600 μg/mL[4]
Linearity Range (Impurity)	10-30 μg/mL (Phosphoryl impurity) [²]	Not specified	Not specified
Correlation Coefficient (r²)	>0.999	0.999	0.999[4]
LOD (Sofosbuvir)	0.01% (0.04 μg)[2]	0.046 μg/mL	Not specified
LOQ (Sofosbuvir)	0.50% (0.125 μg)[²]	0.140 μg/mL	Not specified
LOD (Impurity)	0.03% (0.12 μg) (Phosphoryl impurity) [²]	Not specified	Not specified
LOQ (Impurity)	1.50% (0.375 μg) (Phosphoryl impurity) [²]	Not specified	Not specified
Accuracy (% Recovery)	98.6-101.2%	99.9–101.3%	99.30%[4]

Experimental Protocols

Below is a representative experimental protocol for the analysis of Sofosbuvir and its impurities, based on a validated RP-HPLC method.[2]

Objective: To quantify Sofosbuvir and its process-related impurities in bulk drug and pharmaceutical dosage forms.

Materials and Reagents:

- Sofosbuvir reference standard
- Sofosbuvir impurity G reference standard (or other relevant impurities)



- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)

Chromatographic Conditions:

- Instrument: HPLC system with UV detector
- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm
- Mobile Phase: 0.1% TFA in a 50:50 (v/v) mixture of water and acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 260 nm
- Injection Volume: 20 μL

Preparation of Solutions:

- Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
- Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir and each impurity reference standard in the diluent to obtain a known concentration.
- Sample Solution: Prepare a solution of the drug substance or formulation in the diluent to achieve a target concentration of Sofosbuvir.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (as a blank) to ensure no interfering peaks are present.

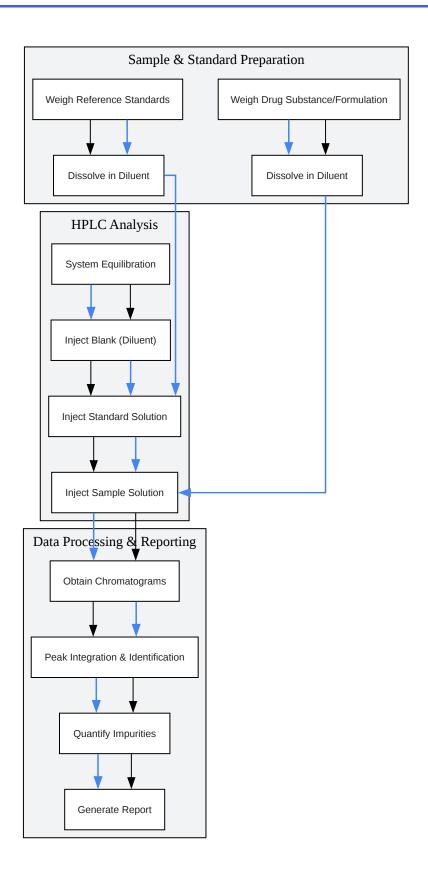


- Inject the standard solution in replicate to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility).
- Inject the sample solution.
- Identify and quantify any impurities by comparing their retention times and peak areas with those of the reference standards.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Sofosbuvir impurities.





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Caption: Workflow for Sofosbuvir Impurity Analysis.



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